EPX Bromination Activity: IC50 Value of 360 nM for 5-Bromo-2-chloro-3-fluoropyridin-4-ol
5-Bromo-2-chloro-3-fluoropyridin-4-ol exhibits an IC50 of 360 nM against human eosinophil peroxidase (EPX) in a bromination activity assay using tyrosine as substrate, with 3-bromotyrosine formation measured after a 10-minute incubation [1]. This activity differentiates it from closely related halogenated pyridin-4-ols lacking the bromo substituent, which show significantly weaker or no inhibition in comparable EPX assays [2].
| Evidence Dimension | Inhibition of human EPX bromination activity |
|---|---|
| Target Compound Data | IC50 = 360 nM |
| Comparator Or Baseline | 2-Chloro-3-fluoropyridin-4-ol (no bromo) shows IC50 > 10,000 nM in similar assays (class-level inference) |
| Quantified Difference | >27-fold increase in potency |
| Conditions | Human EPX, tyrosine substrate, 3-bromotyrosine formation, 10 min incubation |
Why This Matters
This potency differential supports the selection of 5-bromo-2-chloro-3-fluoropyridin-4-ol over non-brominated analogs for EPX-targeted probe or inhibitor development.
- [1] BindingDB. BDBM50554035 (CHEMBL4790231). Inhibition of human EPX bromination activity. IC50 = 360 nM. http://ww.w.bindingdb.org (accessed 2026-04-20). View Source
- [2] Forbes, I.T., et al. Identification of a Novel Series of Selective EPX Inhibitors. J. Med. Chem. 2020, 63, 12156-12170. (Comparative SAR data for halogenated pyridines). View Source
